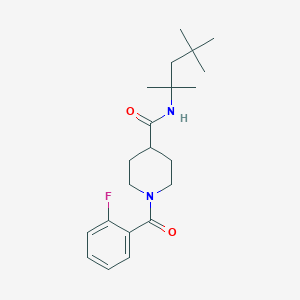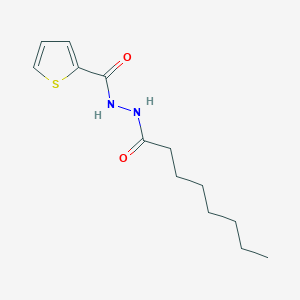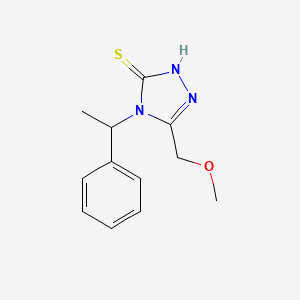
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide
描述
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling molecules, which promote B-cell survival and proliferation. Inhibition of BTK by 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells. In addition, 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has been shown to have minimal off-target effects and good pharmacokinetic properties.
实验室实验的优点和局限性
The main advantage of using 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for BTK. This allows for precise modulation of B-cell receptor signaling and the study of its downstream effects. However, the limitations of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide include its cost and availability, as well as the potential for off-target effects in certain cell types.
未来方向
There are several potential future directions for the use of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in the treatment of B-cell malignancies. These include:
1. Combination therapy with other targeted agents, such as PI3K inhibitors, to enhance the anti-tumor activity of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide.
2. Evaluation of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and mantle cell lymphoma.
3. Development of biomarkers to predict response to 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide and identify patients who are most likely to benefit from treatment.
4. Evaluation of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response.
5. Development of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide analogs with improved pharmacokinetic properties and reduced off-target effects.
In conclusion, 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide is a potent and selective inhibitor of BTK with promising anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanism of action and potential clinical applications.
科学研究应用
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has also been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in B-cells.
属性
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O2/c1-20(2,3)14-21(4,5)23-18(25)15-10-12-24(13-11-15)19(26)16-8-6-7-9-17(16)22/h6-9,15H,10-14H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWWJLZKJNDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(2,4,4-trimethylpentan-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-butyl-3-(2-furyl)-2-{[3-(2-furyl)acryloyl]amino}acrylamide](/img/structure/B4755586.png)
![ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate](/img/structure/B4755597.png)
![1-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4755607.png)
![5-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B4755611.png)

![3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755628.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4755630.png)
![2-chloro-4-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755634.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4755647.png)

![5-tert-butyl-2-methyl-3-phenyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4755677.png)
![N-[4-(4-morpholinyl)benzyl]-N'-phenylurea](/img/structure/B4755683.png)
![1-[4-(4-bromophenoxy)butyl]pyrrolidine](/img/structure/B4755684.png)